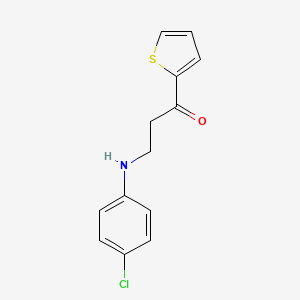
3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone is a useful research compound. Its molecular formula is C13H12ClNOS and its molecular weight is 265.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
- 3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone is involved in the synthesis of intermediates for pharmaceuticals like Duloxetine. A study demonstrated the synthesis of (S)-3-Chloro-1-(2-thienyl)-1-propanol, an intermediate for Duloxetine, using immobilized Candida pseudotropicalis 104 (Ou Zhimin et al., 2012). Another research utilized Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, also used in antidepressant drugs (Y. Choi et al., 2010).
Chemical Synthesis and Reactions
- The compound has been used in the preparation of various chemical structures. For instance, a study reported the synthesis of compounds through reactions of [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone for potential antiviral evaluations (H. Sayed & M. A. Ali, 2007). Another research focused on the alkylation of aryl 3-oxopropanedithioate with α-haloketones to construct differently substituted thiophenes (Reichel Samuel et al., 2008).
Molecular Structure and Spectroscopic Studies
- The molecular structure and spectroscopic characteristics of derivatives of this compound have been extensively studied. A research analyzed the molecular structure and solvent-electronic studies of (2E)-1-(3-bromo-2-thienyl)-3-(4-chlorophenyl)-prop-2-en-1-one (A. Thamarai et al., 2020). Additionally, the synthesis and spectroscopic investigation of 3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl) prop-2-en-1-one provided insights into the nonlinear optical properties of chalcone derivatives (Rajesh Kumar et al., 2017).
Properties
IUPAC Name |
3-(4-chloroanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-6,9,15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZFOCAZUGVOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2450753.png)
![tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate](/img/no-structure.png)
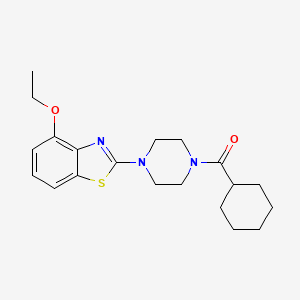
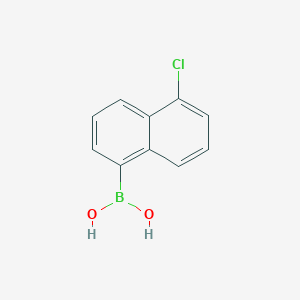
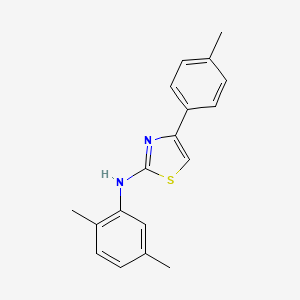
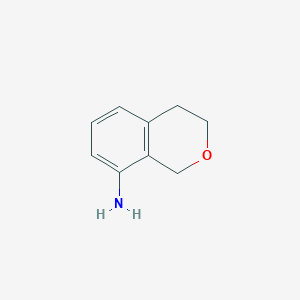
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2450767.png)
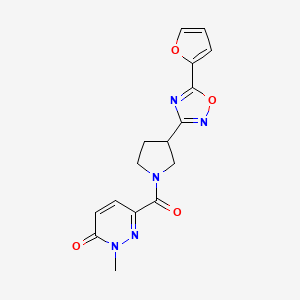
![1-(isobutylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2450770.png)
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamide](/img/structure/B2450771.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2450773.png)
![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2450774.png)
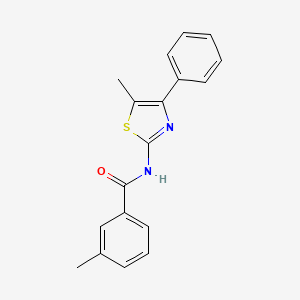
![1-[2-(4-tert-butylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2450776.png)
